N-Benzoyl-N-hydroxyfuran-2-carboxamide
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Overview
Description
N-Benzoyl-N-hydroxyfuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a benzoyl group, a hydroxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-N-hydroxyfuran-2-carboxamide typically involves the reaction of benzoyl chloride with N-hydroxyfuran-2-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-N-hydroxyfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of N-benzoyl-2-furancarboxylic acid.
Reduction: Formation of N-benzyl-N-hydroxyfuran-2-carboxamide.
Substitution: Formation of brominated or nitrated derivatives of the furan ring.
Scientific Research Applications
N-Benzoyl-N-hydroxyfuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-Benzoyl-N-hydroxyfuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyfuran-2-carboxamide: Lacks the benzoyl group, making it less hydrophobic and potentially less active in certain applications.
N-Benzyl-furan-2-carboxamide: Contains a benzyl group instead of a benzoyl group, which may affect its reactivity and binding properties.
N-Benzoyl-N-ethylfuran-2-carboxamide: Contains an ethyl group, which may influence its solubility and biological activity.
Uniqueness
N-Benzoyl-N-hydroxyfuran-2-carboxamide is unique due to the presence of both a benzoyl group and a hydroxy group, which confer specific chemical and biological properties. The benzoyl group enhances its hydrophobicity, potentially improving its ability to interact with hydrophobic pockets in proteins. The hydroxy group allows for hydrogen bonding, which can be crucial for binding interactions.
Properties
CAS No. |
61494-43-7 |
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Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
N-benzoyl-N-hydroxyfuran-2-carboxamide |
InChI |
InChI=1S/C12H9NO4/c14-11(9-5-2-1-3-6-9)13(16)12(15)10-7-4-8-17-10/h1-8,16H |
InChI Key |
WQDSZPYDXOCTJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C(=O)C2=CC=CO2)O |
Origin of Product |
United States |
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